molecular formula C8H9N3O B12966618 6-methoxy-3-methyl-1H-pyrazolo[4,3-b]pyridine

6-methoxy-3-methyl-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B12966618
M. Wt: 163.18 g/mol
InChI Key: ZAQYSRPKLFYGTL-UHFFFAOYSA-N
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Description

6-Methoxy-3-methyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring The presence of a methoxy group at the 6th position and a methyl group at the 3rd position further defines its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-3-methyl-1H-pyrazolo[4,3-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-3-methylpyrazole with 2-chloro-3-methoxypyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3-methyl-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The pyridine ring can be reduced to a piperidine ring using hydrogenation techniques.

    Substitution: The methoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of 6-hydroxy-3-methyl-1H-pyrazolo[4,3-b]pyridine.

    Reduction: Formation of 6-methoxy-3-methyl-1H-piperidine.

    Substitution: Formation of 6-substituted-3-methyl-1H-pyrazolo[4,3-b]pyridine derivatives.

Scientific Research Applications

6-Methoxy-3-methyl-1H-pyrazolo[4,3-b]pyridine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 6-methoxy-3-methyl-1H-pyrazolo[4,3-b]pyridine often involves its interaction with specific molecular targets such as enzymes or receptors. For instance, it may act as an inhibitor of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. By binding to the active site of these kinases, the compound can prevent their activation and subsequent signaling pathways, leading to reduced cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine
  • 1H-Pyrazolo[3,4-b]pyridine derivatives

Uniqueness

6-Methoxy-3-methyl-1H-pyrazolo[4,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 6th position and the methyl group at the 3rd position can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

6-methoxy-3-methyl-2H-pyrazolo[4,3-b]pyridine

InChI

InChI=1S/C8H9N3O/c1-5-8-7(11-10-5)3-6(12-2)4-9-8/h3-4H,1-2H3,(H,10,11)

InChI Key

ZAQYSRPKLFYGTL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)C=C(C=N2)OC

Origin of Product

United States

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